3-Ethoxycyclobutan-1-amine hydrochloride

Description

Contextualization of Cyclobutane (B1203170) Derivatives in Organic Chemistry

To understand the significance of 3-Ethoxycyclobutan-1-amine hydrochloride, it is essential to first consider the broader class of molecules to which it belongs: cyclobutane derivatives. These compounds are characterized by a central four-membered carbon ring, a structural feature that imparts unique and valuable properties.

In organic chemistry, ring strain describes the instability in a molecule that occurs when chemical bonds deviate from their ideal angles. wikipedia.org This strain is particularly prominent in small rings like cyclopropanes and cyclobutanes. wikipedia.org The internal bond angles in these structures are significantly compressed compared to the optimal 109.5° of unstrained alkanes, leading to increased potential energy. wikipedia.org This stored energy makes strained ring systems more reactive than their open-chain counterparts. numberanalytics.comontosight.ai The inherent reactivity associated with ring strain can be harnessed to drive chemical reactions, such as ring-openings, expansions, and rearrangements, providing synthetic chemists with powerful tools for constructing complex molecules. wikipedia.orgacs.orgnumberanalytics.com Consequently, the study of strained rings is a cornerstone of organic chemistry, influencing reaction mechanisms and enabling novel synthetic strategies. numberanalytics.comnumberanalytics.com

Table 1: Strain Energy of Small Cycloalkanes

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 28.1 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 7.1 |

This table illustrates the high strain energy of cyclobutane relative to the less strained cyclopentane. nih.gov

Cyclobutane derivatives are valuable intermediates in organic synthesis due to their unique combination of relative stability and inherent reactivity. nih.govacs.org The four-membered ring can act as a rigid scaffold, allowing for precise control over the three-dimensional arrangement of functional groups. researchgate.net This conformational restriction is a desirable feature in medicinal chemistry for designing molecules that fit specifically into biological targets. ru.nllifechemicals.com Furthermore, the strain within the cyclobutane ring facilitates selective bond cleavage, enabling its use as a versatile precursor for a wide range of other structures, including acyclic compounds and larger, more complex ring systems. acs.orgacs.org The development of synthetic methods like [2+2] cycloadditions has made a diverse array of cyclobutane building blocks readily accessible for use in the synthesis of natural products and pharmacologically active molecules. acs.orgbaranlab.org

Positioning of this compound within Cyclobutane Chemistry

Within the large family of cyclobutane derivatives, this compound emerges as a compound with specific features that make it a useful tool in chemical research.

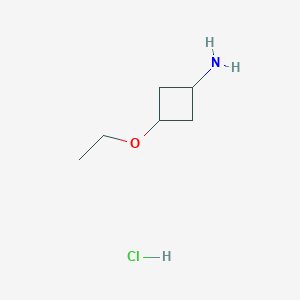

The structure of this compound consists of a central cyclobutane ring substituted with two key functional groups: an amine (-NH₂) and an ethoxy (-OCH₂CH₃) group. The molecule is supplied as a hydrochloride salt, meaning the basic amine group is protonated to form an ammonium (B1175870) chloride (-NH₃⁺Cl⁻), which typically enhances stability and solubility. The puckered, non-planar conformation of the cyclobutane ring means the substituents can exist in different spatial arrangements (stereoisomers), such as cis and trans configurations, which can influence the molecule's properties and reactivity. nih.gov

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| CAS Number | 1408076-38-9 |

Data sourced from reference calpaclab.com.

This compound is primarily utilized in research and development as a chemical building block. calpaclab.com Building blocks are relatively simple molecules that chemists use as starting materials to construct larger, more complex compounds. enamine.net The presence of both an amine and an ether (ethoxy) functional group on a rigid cyclobutane core makes this compound a bifunctional linker. rsc.org The amine group, in particular, can serve as a reactive handle for forming new bonds, such as amides or further substituted amines. This compound has been identified as a building block for protein degraders, a class of molecules designed to target and remove specific proteins from cells. calpaclab.com Its rigid, three-dimensional structure is valuable in medicinal chemistry for exploring "escape from flatland," a concept that encourages the use of non-flat, sp³-rich scaffolds to improve the properties of drug candidates. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSGSZYRXASUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxycyclobutan 1 Amine Hydrochloride

General Strategies for Cyclobutane (B1203170) Ring Construction

The formation of the cyclobutane core is the critical step in synthesizing derivatives like 3-ethoxycyclobutan-1-amine hydrochloride. Several powerful and distinct strategies have been developed to achieve this, each with its own advantages in controlling stereochemistry and substitution patterns.

Photocatalytic [2+2] Cycloaddition Approaches

The [2+2] cycloaddition of two alkene molecules is a direct and atom-economical method for constructing cyclobutane rings. Historically, these reactions required high-energy UV light, which limited their scalability and functional group tolerance. Modern advancements have centered on visible-light-mediated photocatalysis, which offers milder reaction conditions.

Organophotocatalysts, such as 4CzIPN, have been shown to facilitate the [2+2] cycloaddition of even electron-deficient styrenes. The mechanism is believed to proceed through an energy-transfer pathway where the photocatalyst is excited by visible light and then transfers its energy to an alkene substrate. This process generates an excited triplet state in the alkene, which can then react with a ground-state alkene to form a 1,4-diradical intermediate that collapses to the cyclobutane ring. This approach has been successful for both homodimerizations and intramolecular cycloadditions to create fused bicyclic systems.

| Catalyst System | Substrate Type | Key Features |

| 4CzIPN (Organophotocatalyst) | Electron-deficient styrenes | Visible-light mediated; proceeds via energy transfer; tolerates various functional groups. |

| Copper(I) Triflate (CuOTf) | General olefins | Catalyzes photodimerization and intramolecular reactions, often with high stereoselectivity. |

| Thioxanthone derivatives | Quinolones, Enones | Act as triplet sensitizers for enantioselective intramolecular [2+2] cycloadditions. |

Ring Contraction Reactions (e.g., from pyrrolidines)

An alternative strategy for forming substituted cyclobutanes involves the ring contraction of more readily accessible five-membered rings like pyrrolidines. A notable method utilizes iodonitrene chemistry to achieve a stereospecific synthesis of cyclobutanes from polysubstituted pyrrolidine (B122466) derivatives.

The proposed mechanism involves the in situ generation of an iodonitrene species, which reacts with the pyrrolidine nitrogen via electrophilic amination to form a reactive 1,1-diazene intermediate. This intermediate then undergoes nitrogen extrusion (loss of N₂) to generate a 1,4-biradical. A rapid intramolecular cyclization of this biradical species leads to the formation of the C-C bond, yielding the cyclobutane product. A key advantage of this method is its stereospecificity; the stereochemistry of the substituents on the starting pyrrolidine is retained in the final cyclobutane product. This transformation is typically carried out by treating the pyrrolidine with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate (B1207046) at elevated temperatures.

Strain-Release Amination Strategies

Strain-release amination is a powerful technique for forming functionalized cyclobutanes by harnessing the high potential energy of strained ring systems. This approach is particularly useful for directly appending a cyclobutane ring onto an amine-containing molecule. The strategy often employs highly strained precursors like bicyclo[1.1.0]butanes.

These "spring-loaded" molecules can react with nucleophiles, such as amines, to open the strained C-C or C-N bonds and form a stable, functionalized cyclobutane derivative. For example, phenylsulfonyl-substituted bicyclobutanes have been shown to react with amines under thermal conditions. The reaction is driven by the release of significant ring strain (approximately 64 kcal/mol in the parent bicyclobutane). This method is valuable for late-stage functionalization in drug discovery, allowing for the direct installation of the cyclobutane bioisostere onto a complex core scaffold.

Targeted Synthesis of 3-Substituted Cyclobutanamines

The synthesis of a specifically substituted compound like this compound requires careful planning of precursor molecules and the strategic introduction of the necessary functional groups—the amine and the ethoxy moiety.

Precursor Molecule Design and Derivatization

The design of the precursor molecule is dictated by the chosen ring-forming strategy.

For [2+2] Cycloaddition: A logical precursor would be ethyl vinyl ether, which could potentially dimerize or react with another suitable alkene under photocatalytic conditions. However, controlling the regiochemistry to achieve the desired 1,3-substitution pattern can be a challenge. A more controlled approach might involve the cycloaddition of an appropriate ketene (B1206846) with ethyl vinyl ether, followed by conversion of the resulting ketone to an amine. An alternative precursor is 3-ethoxycyclobutanone, which can be synthesized and then converted to the target amine.

For Ring Contraction: The synthesis would start with a correspondingly substituted pyrrolidine. A plausible precursor would be a 4-ethoxypyrrolidine derivative. The synthesis of this precursor would be a key initial step, after which the ring contraction methodology could be applied.

For Functionalization of a Pre-formed Ring: A common and versatile precursor is 3-hydroxycyclobutanone (B178150) or a protected version thereof, such as 3-hydroxycyclobutanamine. These intermediates contain handles for introducing both the ethoxy and the amine groups in subsequent steps. For instance, the ketone can be converted to an amine via reductive amination, and the hydroxyl group can be etherified.

Introduction of the Ethoxy Moiety

The ethoxy group can be introduced either before or after the construction of the cyclobutane ring.

Introduction Before Ring Formation: As mentioned, using ethyl vinyl ether as a starting material in a [2+2] cycloaddition directly incorporates the ethoxy group into the cyclobutane skeleton from the outset.

Introduction After Ring Formation: A more common and flexible approach involves the etherification of a hydroxyl-substituted cyclobutane precursor, such as a derivative of 3-hydroxycyclobutanamine. The Williamson ether synthesis is a classic and effective method for this transformation. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com In this reaction, the hydroxyl group of the cyclobutane precursor is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide then reacts with an ethyl halide (like ethyl iodide or ethyl bromide) in an Sₙ2 reaction to form the desired ethyl ether. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com The final step would involve deprotection (if necessary) and salt formation with hydrochloric acid to yield this compound.

A potential synthetic sequence is outlined below:

Start with a protected 3-hydroxycyclobutanamine derivative.

Perform a Williamson ether synthesis by treating the alcohol with a base (e.g., NaH) followed by an ethylating agent (e.g., ethyl iodide) to form the ethoxy group.

Remove the amine protecting group.

Treat the resulting free amine with hydrochloric acid to form the hydrochloride salt.

This modular approach allows for greater control and flexibility in accessing a wide range of substituted cyclobutanamine derivatives.

Formation of the Amine Functionality

The introduction of the amine group onto the cyclobutane scaffold is a critical step in the synthesis of 3-ethoxycyclobutan-1-amine. Several standard organic chemistry methods can be employed for this transformation.

One common method is reductive amination . libretexts.orgorganic-chemistry.orgyoutube.comlibretexts.org This process involves the reaction of a ketone precursor, 3-ethoxycyclobutanone, with ammonia (B1221849) in the presence of a reducing agent. libretexts.orgorganic-chemistry.orglibretexts.org The reaction proceeds through an imine intermediate which is then reduced to the desired amine. libretexts.orglibretexts.org A variety of reducing agents can be utilized, including sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a metal catalyst like nickel). libretexts.orglibretexts.org

Another approach is the reduction of a corresponding oxime . The ketone can be converted to an oxime using hydroxylamine, which is then reduced to the amine using reagents like lithium aluminum hydride (LiAlH₄) or sodium in ethanol.

Furthermore, the amine functionality can be introduced via nucleophilic substitution of a suitable leaving group on the cyclobutane ring, such as a halide or a sulfonate ester, with an amine source like ammonia or a protected amine equivalent. libretexts.org However, this method can be complicated by competing elimination reactions.

The choice of method often depends on the desired stereochemistry and the compatibility with other functional groups present in the molecule.

Synthesis of this compound Salt

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability and handling properties.

The formation of this compound is a straightforward acid-base reaction. youtube.com The free base form of 3-ethoxycyclobutan-1-amine, which is basic due to the lone pair of electrons on the nitrogen atom, is reacted with hydrochloric acid (HCl). youtube.comyoutube.comyoutube.com

In this reaction, the nitrogen atom of the amine acts as a Lewis base and accepts a proton (H⁺) from the hydrochloric acid. youtube.comyoutube.com This results in the formation of an ammonium salt, where the positively charged ammonium ion is ionically bonded to the negatively charged chloride ion (Cl⁻). youtube.comyoutube.com The resulting salt is typically a crystalline solid that can be isolated by filtration. youtube.com

The reaction is generally carried out in a suitable organic solvent in which the free base is soluble, but the hydrochloride salt is not, facilitating its precipitation and isolation.

Optimizing the conditions for hydrochloride salt formation is crucial to ensure high yield and purity of the final product. Key parameters that can be adjusted include:

Solvent: The choice of solvent is critical. Ideally, the free base should be soluble in the solvent, while the hydrochloride salt should be insoluble to allow for precipitation. Common solvents for this purpose include diethyl ether, ethyl acetate (B1210297), or isopropanol (B130326).

Temperature: The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity of the acid-base reaction and to maximize the precipitation of the salt.

Stoichiometry: The molar ratio of the amine to hydrochloric acid is important. A slight excess of the amine can sometimes be used to ensure complete consumption of the acid, or vice versa, depending on the desired outcome and ease of purification.

Rate of Addition: Slow, dropwise addition of the hydrochloric acid solution to the solution of the amine can help to control the particle size of the precipitate, making it easier to filter and handle.

By carefully controlling these conditions, a high-purity, crystalline solid of this compound can be obtained.

Stereoselective Approaches to this compound

The stereochemistry of the cyclobutane ring is a key feature of this compound. Therefore, stereoselective synthetic methods are essential for preparing specific isomers.

The diastereoselective synthesis of the cyclobutane ring is a foundational aspect of controlling the final product's stereochemistry. researchgate.netnih.gov One common strategy involves the [2+2] cycloaddition reaction between an alkene and a ketene or a ketene equivalent. The stereochemical outcome of this reaction can often be influenced by the choice of reactants, catalysts, and reaction conditions.

For instance, the use of chiral auxiliaries on one of the reactants can direct the stereochemical course of the cycloaddition, leading to a predominance of one diastereomer. Subsequent removal of the auxiliary provides the enantiomerically enriched cyclobutane intermediate.

Another approach is the diastereoselective reduction of a prochiral ketone on a pre-formed cyclobutane ring. The choice of reducing agent and the steric environment around the ketone can favor the formation of one diastereomer over the other.

Recent research has also explored Michael additions onto cyclobutenes to achieve diastereoselective synthesis of substituted cyclobutanes. researchgate.netnih.gov

Below is a table summarizing some research findings on diastereoselective synthesis of cyclobutane scaffolds:

| Method | Key Features | Reference |

| [2+2] Cycloaddition | Utilizes chiral auxiliaries to control stereochemistry. | General Principle |

| Diastereoselective Reduction | Choice of reducing agent and steric factors influence the outcome. | General Principle |

| Michael Addition | Addition of N-nucleophiles to cyclobutenes. researchgate.netnih.gov | researchgate.netnih.gov |

| Sequential Photocatalysis | Involves [2+2] photocycloadditions followed by photoredox-catalyzed reactions to create complex cyclobutane structures. nih.gov | nih.gov |

To obtain a single enantiomer of this compound, enantioselective synthetic methods are required. sigmaaldrich.com These methods aim to create the chiral centers in the molecule with a high degree of enantiomeric excess (ee).

One strategy is the use of chiral catalysts in key bond-forming reactions. For example, a chiral Lewis acid could be used to catalyze a [2+2] cycloaddition reaction, leading to an enantiomerically enriched cyclobutane product.

Another powerful technique is enzymatic resolution . nih.gov In this approach, a racemic mixture of a key intermediate, such as 3-ethoxycyclobutanol, is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the alcohol, and the resulting ester can be separated from the unreacted alcohol.

Asymmetric hydrogenation of a prochiral enamine or imine intermediate, using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand), can also be an effective method for establishing the desired stereochemistry at the amine-bearing carbon.

The development of these enantioselective pathways is crucial for the synthesis of specific stereoisomers of this compound, which may have distinct biological activities.

Stereochemical Aspects of 3 Ethoxycyclobutan 1 Amine Hydrochloride

Cis/Trans Isomerism of 3-Ethoxycyclobutan-1-amine

Geometric isomerism, also known as cis/trans isomerism, arises in 3-ethoxycyclobutan-1-amine due to the restricted rotation around the carbon-carbon bonds of the cyclobutane (B1203170) ring. The two substituents, the amino group (-NH₂) and the ethoxy group (-OCH₂CH₃), can be located on the same side of the ring or on opposite sides.

Cis Isomer : In the cis isomer, the ethoxy and amine groups are positioned on the same face of the cyclobutane ring.

Trans Isomer : In the trans isomer, the ethoxy and amine groups are positioned on opposite faces of the ring. vaia.com

These two geometric isomers are diastereomers of each other, meaning they have different physical and chemical properties, which allows for their separation. nih.gov

Chiral Centers and Potential Stereoisomeric Forms

The carbon atoms to which the substituents are attached, C1 (bearing the amine group) and C3 (bearing the ethoxy group), are both stereogenic centers, or chiral centers. The presence of two distinct chiral centers means that 3-ethoxycyclobutan-1-amine can exist in a maximum of 2² = 4 stereoisomeric forms.

Because the substituents at C1 (amine) and C3 (ethoxy) are different, the cis isomer does not have a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers. Likewise, the trans isomer is also chiral and exists as a second pair of enantiomers.

The relationships between the stereoisomers are summarized below:

The (1R, 3R) and (1S, 3S) isomers constitute one pair of enantiomers (the trans pair).

The (1R, 3S) and (1S, 3R) isomers constitute a second pair of enantiomers (the cis pair).

Any cis isomer is a diastereomer of any trans isomer.

| Configuration | Isomer Type | Relationship |

|---|---|---|

| (1R, 3R) | Trans | Enantiomers |

| (1S, 3S) | Trans | |

| (1R, 3S) | Cis | Enantiomers |

| (1S, 3R) | Cis |

Methodologies for Stereoisomer Separation and Enrichment

The separation of the different stereoisomers of 3-ethoxycyclobutan-1-amine is crucial for obtaining enantiomerically pure compounds. This process, known as chiral resolution, can be achieved through several techniques.

High-performance liquid chromatography (HPLC) is a primary method for the analytical and preparative separation of enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For a primary amine like 3-ethoxycyclobutan-1-amine, several types of CSPs are effective. researchgate.net

Polysaccharide-based CSPs : Columns with derivatized cellulose (B213188) or amylose (B160209) are widely used and show broad applicability for separating a range of chiral compounds, including amines. nih.gov

Crown Ether CSPs : These are particularly effective for resolving primary amines, where the protonated amine forms a host-guest complex with the crown ether. researchgate.net

Cyclofructan-based CSPs : Derivatized cyclofructans have demonstrated high enantioselectivity for primary amines. researchgate.net

Gas chromatography (GC) can also be employed for chiral separation, typically after derivatizing the amine to form a less polar and more volatile compound, such as a trifluoroacetyl derivative. wiley.com

A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic mixture of 3-ethoxycyclobutan-1-amine with an enantiomerically pure chiral acid, known as a resolving agent.

Salt Formation : The racemic base (a mixture of R and S enantiomers) is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts (e.g., R-base•R-acid and S-base•R-acid).

Separation : Diastereomers have different physical properties, including solubility. libretexts.org By carefully choosing the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. researchgate.net

Liberation of the Amine : The separated diastereomeric salt is then treated with a strong base to neutralize the chiral acid and regenerate the free amine, which is now enantiomerically enriched or pure. libretexts.org

| Technique | Principle | Common Reagents/Materials |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide, Crown Ether, or Cyclofructan-based columns |

| Diastereomeric Salt Crystallization | Formation of salts with different solubilities | Chiral acids (e.g., Tartaric acid, Camphorsulfonic acid, Mandelic acid) wikipedia.orglibretexts.org |

Conformational Analysis of the Cyclobutane Ring System

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. nih.gov This puckering results in two types of substituent positions: pseudo-axial and pseudo-equatorial. These positions are not as well-defined as in cyclohexane (B81311) but are useful for describing the ring's geometry. The ring undergoes a rapid inversion process, flipping between two equivalent puckered conformations.

In 1,3-disubstituted cyclobutanes like 3-ethoxycyclobutan-1-amine, the stability of the cis and trans isomers is influenced by steric interactions between the substituents.

trans Isomer : The trans configuration can adopt a conformation where both the ethoxy and amine groups occupy pseudo-equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur between substituents on the same side of the ring. This generally makes the trans isomer the more stable of the two. vaia.com

cis Isomer : The cis configuration is forced to have one substituent in a pseudo-equatorial position and the other in a pseudo-axial position. The pseudo-axial substituent experiences greater steric repulsion from the other ring atoms and the substituent at position 3, leading to higher conformational energy and lower stability compared to the di-pseudo-equatorial trans isomer.

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the precise solid-state structure and solution-state conformational preferences of cyclobutane derivatives. nih.govresearchgate.netnih.gov

Chemical Reactivity and Derivatization of 3 Ethoxycyclobutan 1 Amine Hydrochloride

Reactions at the Amine Functionality

The primary amine group in 3-Ethoxycyclobutan-1-amine hydrochloride is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and the formation of ureas, thioureas, and carbamates. These reactions are fundamental in modifying the compound's structure and properties.

Acylation and Sulfonylation Reactions

Acylation Reactions: The nucleophilic nature of the primary amine allows for straightforward acylation reactions with acylating agents such as acyl chlorides and anhydrides. These reactions typically proceed in the presence of a base to neutralize the hydrochloric acid byproduct, leading to the formation of the corresponding N-substituted amides. For instance, the reaction of 3-Ethoxycyclobutan-1-amine with acetyl chloride would yield N-(3-ethoxycyclobutyl)acetamide. The general transformation is depicted below:

Reaction Scheme: 3-Ethoxycyclobutan-1-amine + R-COCl → N-(3-Ethoxycyclobutyl)acylamide + HCl

Sulfonylation Reactions: Similarly, sulfonylation of the amine with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. A representative reaction would be the treatment of 3-Ethoxycyclobutan-1-amine with benzenesulfonyl chloride to produce N-(3-ethoxycyclobutyl)benzenesulfonamide.

Reaction Scheme: 3-Ethoxycyclobutan-1-amine + R-SO₂Cl → N-(3-Ethoxycyclobutyl)sulfonamide + HCl

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(3-ethoxycyclobutyl)acetamide | Acylation |

| Benzoyl chloride | N-(3-ethoxycyclobutyl)benzamide | Acylation |

| Benzenesulfonyl chloride | N-(3-ethoxycyclobutyl)benzenesulfonamide | Sulfonylation |

| p-Toluenesulfonyl chloride | N-(3-ethoxycyclobutyl)-4-methylbenzenesulfonamide | Sulfonylation |

Alkylation and Reductive Amination

Alkylation Reactions: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, yielding a mixture of mono-, di-, and even tri-alkylated products. The control of reaction conditions such as stoichiometry, temperature, and the nature of the alkylating agent is crucial to achieve the desired product.

Reductive Amination: A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with a ketone or aldehyde, followed by in-situ reduction of the intermediate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method provides a high degree of control and is a cornerstone of amine synthesis.

For example, the reaction of 3-Ethoxycyclobutan-1-amine with acetone (B3395972) in the presence of a suitable reducing agent would yield N-isopropyl-3-ethoxycyclobutan-1-amine.

| Carbonyl Compound | Reducing Agent | Product |

| Acetone | Sodium triacetoxyborohydride | N-isopropyl-3-ethoxycyclobutan-1-amine |

| Benzaldehyde | Sodium cyanoborohydride | N-benzyl-3-ethoxycyclobutan-1-amine |

| Cyclohexanone | Sodium borohydride | N-cyclohexyl-3-ethoxycyclobutan-1-amine |

Formation of Ureas, Thioureas, and Carbamates

The primary amine of this compound can react with various electrophilic reagents to form ureas, thioureas, and carbamates.

Ureas: Reaction with isocyanates (R-N=C=O) leads to the formation of substituted ureas.

Thioureas: Similarly, reaction with isothiocyanates (R-N=C=S) yields the corresponding thioureas.

Carbamates: Treatment with chloroformates (R-O-COCl) in the presence of a base results in the formation of carbamates.

These reactions are generally high-yielding and provide access to a diverse range of derivatives with potential applications in various fields of chemistry.

| Reagent | Product Class |

| Phenyl isocyanate | Urea |

| Methyl isothiocyanate | Thiourea |

| Ethyl chloroformate | Carbamate (B1207046) |

Transformations Involving the Ether Moiety

The ethoxy group in this compound is generally stable under neutral and basic conditions. However, under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions, ether cleavage can occur. This reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. Cleavage of the ether bond would lead to the formation of 3-aminocyclobutanol (B581946) and an ethyl halide. The conditions required for this transformation are often harsh and may not be compatible with other functional groups in the molecule.

Functionalization of the Cyclobutane (B1203170) Ring System

The cyclobutane ring, being a strained four-membered ring, exhibits unique reactivity. While direct functionalization of the C-H bonds on the cyclobutane ring is challenging, the existing functional groups can direct or facilitate further modifications.

Electrophilic and Nucleophilic Substitutions

Direct electrophilic substitution on the cyclobutane ring is not a common transformation due to the saturated nature of the ring. However, functionalization can be achieved through multi-step sequences. For instance, conversion of the amine to a different functional group could potentially allow for subsequent reactions on the ring.

Nucleophilic substitution reactions on the cyclobutane ring are more plausible, particularly if a good leaving group is present. For example, if the ethoxy group were to be converted into a better leaving group, such as a tosylate, nucleophilic attack at that position could occur. However, such transformations would likely compete with elimination reactions due to the strained nature of the ring. The stereochemistry of such reactions would be of significant interest, with the potential for both retention and inversion of configuration depending on the reaction mechanism.

Potential Ring-Opening Reactions (e.g., via strain relief)

The cyclobutane ring possesses significant ring strain, estimated to be around 26 kcal/mol, arising from non-ideal bond angles and torsional strain. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This inherent strain serves as a thermodynamic driving force for reactions that lead to the opening of the four-membered ring, resulting in a more stable, acyclic structure. masterorganicchemistry.com For 3-ethoxycyclobutan-1-amine, several pathways for ring-opening can be postulated, often initiated by the functional groups present.

One potential pathway involves the participation of the primary amine. Under certain conditions, such as treatment with a strong acid at elevated temperatures or reaction with nitrous acid, the amine group can be converted into a good leaving group (e.g., -N₂⁺). Subsequent departure of this leaving group could generate a secondary cyclobutyl cation. This cation is highly unstable and prone to rearrangement via ring-opening to form a more stable acyclic carbocation, which would then be trapped by a nucleophile present in the reaction mixture.

Another possibility involves the ethoxy group. Lewis acids could coordinate to the oxygen atom of the ethoxy group, making it a better leaving group. This could facilitate a ring-opening process, potentially leading to the formation of an enal or a related unsaturated species after subsequent elimination steps.

Furthermore, reactions involving radical intermediates could also promote ring-opening. For instance, radical abstraction of a hydrogen atom from the cyclobutane ring could lead to a cyclobutyl radical, which might undergo homolytic cleavage of a C-C bond to relieve ring strain, forming a more stable acyclic radical.

It is important to note that the specific conditions and reagents employed would determine the feasibility and outcome of these potential ring-opening reactions. The presence of both an electron-donating ethoxy group and a potentially electron-withdrawing protonated amine group (in the hydrochloride form) can influence the electronic properties of the ring and thus its susceptibility to different types of ring-opening procedures.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of this compound primarily involves reactions of the primary amine, as it is the most nucleophilic and reactive site in the molecule (after neutralization of the hydrochloride salt). The regioselectivity and stereoselectivity of these reactions are influenced by the steric hindrance and electronic effects of the ethoxy group and the geometry of the cyclobutane ring.

Regioselectivity:

In reactions such as acylation, alkylation, or sulfonylation of the amine, the regioselectivity is straightforward, as the reaction will occur at the nitrogen atom. However, in reactions that could potentially involve other parts of the molecule, the directing effects of the substituents become important. For example, in any potential electrophilic addition to the cyclobutane ring (a less common reaction for saturated cyclobutanes), the position of the ethoxy and amino groups would direct the incoming electrophile.

Stereoselectivity:

The stereochemistry of derivatization reactions is of particular interest. This compound can exist as cis and trans diastereomers. The pre-existing stereochemistry of the starting material will significantly influence the stereochemical outcome of subsequent reactions.

For instance, in acylation or alkylation reactions at the amine, the stereocenters at C1 and C3 are typically unaffected. However, if a reaction were to create a new stereocenter, the existing substituents would exert stereocontrol. The bulky ethoxy group can sterically hinder one face of the molecule, directing incoming reagents to the opposite face. This is a common strategy in the stereocontrolled synthesis of substituted cyclobutanes. mdpi.comacs.org

Consider the reaction of the free base form of cis-3-ethoxycyclobutan-1-amine (B1396151) with a bulky electrophile. The approach of the electrophile may be favored from the side opposite to the ethoxy group to minimize steric interactions. This would lead to the preferential formation of one diastereomer of the product.

The table below illustrates hypothetical stereochemical outcomes for the derivatization of the cis and trans isomers of 3-ethoxycyclobutan-1-amine with a generic bulky acylating agent (R-COCl), leading to the formation of the corresponding amide.

| Starting Isomer | Reagent | Major Product Diastereomer | Rationale |

| cis-3-Ethoxycyclobutan-1-amine | Bulky R-COCl | Product A | The acylating agent approaches the amine from the less sterically hindered face, opposite to the ethoxy group. |

| trans-3-Ethoxycyclobutan-1-amine | Bulky R-COCl | Product B | The approach of the acylating agent is still influenced by the ethoxy group, but the relative orientation of the substituents leads to a different major product diastereomer compared to the cis isomer. |

This table presents a hypothetical scenario based on general principles of stereoselective synthesis.

The puckered conformation of the cyclobutane ring also plays a role in directing the approach of reagents. masterorganicchemistry.comnih.gov The substituents can occupy pseudo-equatorial or pseudo-axial positions, and the transition state of the reaction will favor the pathway that minimizes steric strain.

Strategic Applications in Organic Synthesis

A Versatile Synthetic Building Block

3-Ethoxycyclobutan-1-amine hydrochloride serves as a highly adaptable precursor in a variety of chemical transformations. The presence of both a primary amine and an ethoxy group on a compact, three-dimensional cyclobutane (B1203170) scaffold allows for orthogonal chemical modifications. The amine group provides a nucleophilic center, readily participating in reactions such as amidation, alkylation, and sulfonylation, which are fundamental for the assembly of larger molecules. rsc.org

The cyclobutane ring itself, being a strained four-membered carbocycle, imparts distinct conformational rigidity to the molecules it is incorporated into. rsc.orgkib.ac.cn This inherent structural constraint is a desirable feature in medicinal chemistry for influencing the binding affinity and selectivity of drug candidates. rsc.orgresearchgate.net The ethoxy group can also be a site for chemical modification or can influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Incorporation into Complex Molecular Architectures

The unique stereochemical and conformational properties of this compound make it an attractive component for the synthesis of complex and biologically relevant molecules.

Construction of Rigid Chemical Scaffolds

The puckered conformation of the cyclobutane ring provides a rigid, three-dimensional scaffold. rsc.orgkib.ac.cn By incorporating this compound into a larger molecule, chemists can introduce a well-defined spatial arrangement of functional groups. This is particularly advantageous in drug discovery, where the precise orientation of pharmacophoric elements is crucial for effective interaction with biological targets. nih.gov The rigidity of the cyclobutane core can lock a molecule into a bioactive conformation, potentially leading to increased potency and selectivity. rsc.org The 1,3-disubstitution pattern on the cyclobutane ring allows for the projection of substituents in specific vectors, which can be exploited to probe the topology of protein binding pockets. nih.gov

Synthesis of Chiral Precursors for Polyfunctional Platforms

Chirality is a critical aspect of modern drug design, and the synthesis of enantiomerically pure compounds is often a key objective. Chiral derivatives of cyclobutane amino acids are valuable precursors for creating polyfunctional chemical platforms. researchgate.netcore.ac.ukresearchgate.net These platforms can be further elaborated through various chemical reactions, such as peptide couplings and click chemistry, to generate diverse libraries of complex molecules. researchgate.netresearchgate.net While specific examples detailing the chiral resolution and application of this compound are not extensively documented in publicly available literature, the principles established with other cyclobutane β-amino acids suggest its potential in this area. researchgate.netcore.ac.ukresearchgate.net The synthesis of chiral scaffolds from conveniently protected cyclobutane β-amino acids allows for the introduction of additional functional groups, leading to versatile precursors for complex molecule synthesis. researchgate.netcore.ac.ukresearchgate.net

Utility in Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for optimizing lead compounds and exploring new intellectual property space. whiterose.ac.uk Bioisosterism involves the substitution of a part of a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. whiterose.ac.uk The cyclobutane moiety can serve as a bioisostere for other cyclic systems or even acyclic fragments, offering a different conformational profile while maintaining a similar spatial arrangement of key functional groups. springernature.com

Scaffold hopping involves replacing the core structure of a molecule with a chemically different scaffold to identify compounds with similar biological activity but potentially improved properties. core.ac.ukwhiterose.ac.uk The unique three-dimensional nature of the cyclobutane ring makes this compound a valuable tool for scaffold hopping, allowing chemists to move away from traditional flat, aromatic structures and into novel, sp³-rich chemical space. rsc.orgnih.gov

Applications in Linker Chemistry and Conjugation Strategies

The primary amine functionality of this compound makes it suitable for applications in linker chemistry. Linkers are crucial components in various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs). google.comresearchgate.net The amine group can be readily coupled to carboxylic acids, activated esters, or other electrophilic moieties to form stable amide bonds. researchgate.net

The rigid nature of the cyclobutane core can provide a defined distance and geometry between the two connected entities, which can be advantageous in designing linkers with specific properties. While detailed studies on the use of this specific compound in linker applications are not widely available, the fundamental reactivity of its amino group aligns with the requirements for linker synthesis. google.comresearchgate.net

Contribution to the Expansion of Chemical Space

The exploration of novel chemical space is a key driver of innovation in drug discovery and materials science. lifechemicals.com Over-reliance on flat, two-dimensional molecules has limited the structural diversity of compound libraries. nih.gov Building blocks like this compound, with their inherent three-dimensionality, play a crucial role in expanding the accessible chemical space. rsc.orgnih.gov

The incorporation of such sp³-rich fragments leads to molecules with more complex and diverse shapes, which can result in improved physicochemical properties and novel biological activities. nih.govphddata.org The development of synthetic methods to create and utilize building blocks like this compound is therefore essential for populating fragment libraries with greater structural and conformational diversity. nih.govphddata.org The synthesis of diverse cyclobutane-based fragments allows for the exploration of new areas of chemical space, which is particularly valuable for fragment-based drug discovery. nih.gov

Computational Investigations of 3 Ethoxycyclobutan 1 Amine Hydrochloride

Conformational Analysis and Energy Landscapes

There are currently no published studies detailing the conformational analysis or the potential energy landscapes of 3-Ethoxycyclobutan-1-amine hydrochloride. Such a study would involve mapping the potential energy surface of the molecule by systematically varying its rotatable bonds, such as the C-O and C-N bonds of the ethoxy and amine substituents, as well as considering the puckering of the cyclobutane (B1203170) ring. Identifying the global and local energy minima would be crucial to understanding the preferred three-dimensional structures of this molecule. The relative energies of different conformers, and the energy barriers separating them, would provide fundamental insights into its structural dynamics.

Quantum Chemical Calculations (e.g., DFT studies)

Detailed quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have not been reported for this compound. These calculations are essential for a deep understanding of a molecule's behavior at the electronic level.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure and bonding of this compound is yet to be performed. Such an investigation would typically involve the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, methods like Natural Bond Orbital (NBO) analysis could be employed to understand charge distribution, hybridization, and the nature of the chemical bonds within the molecule.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties for this compound through computational methods remains an open area of research. Quantum chemical calculations are powerful tools for predicting various spectra, including:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can help in the assignment of experimental IR spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental data to confirm the molecular structure.

A table of predicted versus experimental spectroscopic data would be a valuable outcome of such a study, but is currently unavailable.

Molecular Modeling of Reaction Mechanisms

The application of molecular modeling to elucidate the reaction mechanisms involving this compound has not been documented in the scientific literature. This area of computational chemistry is vital for understanding how the molecule participates in chemical transformations.

Transition State Analysis for Key Synthetic Steps

For any known synthetic routes to this compound, a computational analysis of the transition states for the key reaction steps is absent. Such an analysis would involve locating the transition state structures and calculating their energies to determine the activation barriers of the reactions. This information is fundamental to understanding the reaction kinetics and optimizing synthetic procedures.

Rational Design of Derivatization Pathways

Computational chemistry offers powerful tools for the rational design of new molecules. However, there are no published studies that use molecular modeling to guide the design of derivatization pathways for this compound. Such research would involve computationally screening potential reactions and modifications to the parent molecule to achieve desired properties, thereby accelerating the discovery of new compounds with specific applications.

Stereochemical Predictions and Stereoselectivity Modeling

Computational chemistry offers powerful tools for the a priori prediction of stereochemical outcomes and the elucidation of reaction mechanisms. In the context of this compound, computational modeling can provide significant insights into the relative stabilities of its stereoisomers and the likely stereoselectivity of its synthesis. Such studies are frequently conducted using methods like Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for systems of this size. acs.orgnih.gov

The 3-Ethoxycyclobutan-1-amine core possesses two stereogenic centers at the C1 and C3 positions. This gives rise to two possible diastereomers: a cis isomer, where the ethoxy and amino groups are on the same face of the cyclobutane ring, and a trans isomer, where they are on opposite faces. A primary goal of computational investigation is to determine the relative thermodynamic stabilities of these isomers.

Stereoisomer Stability Predictions

The relative stability of the cis and trans isomers of 1,3-disubstituted cyclobutanes is dictated by a balance of steric and electronic effects. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is often predicted to be more stable to minimize unfavorable 1,3-diaxial interactions that can occur in the puckered ring of the trans isomer. researchgate.net However, factors such as intramolecular hydrogen bonding or dipole-dipole interactions can sometimes favor the trans configuration. researchgate.net

Computational models are used to perform geometry optimization for each isomer, finding the lowest energy conformation. Subsequent frequency calculations can confirm these as true energy minima and provide thermodynamic data, such as the Gibbs free energy. researchgate.net The isomer with the lower calculated energy is predicted to be the more stable.

A hypothetical DFT study at a suitable level of theory (e.g., B3LYP/6-31G*) could yield the relative energies of the protonated cis and trans isomers of 3-Ethoxycyclobutan-1-amine. The results of such a hypothetical calculation are presented in the interactive table below.

Interactive Table 1: Predicted Relative Stabilities of this compound Stereoisomers

| Stereoisomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

| cis-(1s,3s) | 0.00 | 0.00 | 85% |

| trans-(1r,3s) | 1.25 | 1.10 | 15% |

In this hypothetical scenario, the cis isomer is predicted to be thermodynamically more stable by 1.10 kcal/mol. This energy difference suggests that at equilibrium, the cis isomer would be the major component, accounting for approximately 85% of the mixture. This predicted preference for the cis configuration is consistent with the general principle of avoiding 1,3-diaxial-like steric clashes, which would be more pronounced in the trans isomer.

Stereoselectivity Modeling in Synthesis

Beyond predicting the stability of the final products, computational modeling can be employed to understand and predict the stereoselectivity of the synthetic routes leading to 3-Ethoxycyclobutan-1-amine. researchgate.net This is achieved by modeling the transition states of the key stereodetermining step of a reaction. acs.org The difference in the activation energies for the pathways leading to the cis and trans products determines the kinetic product ratio.

For instance, in a hypothetical reductive amination of 3-ethoxycyclobutanone, the stereochemical outcome would depend on the facial selectivity of the hydride attack on an intermediate iminium ion. Computational models can calculate the activation energies for both possible attack trajectories (leading to the cis and trans products). The pathway with the lower activation energy will be the kinetically favored one.

The findings of a hypothetical transition state analysis for such a reaction are summarized in the interactive table below.

Interactive Table 2: Predicted Activation Energies for a Hypothetical Synthesis

| Transition State | Relative Activation Energy (kcal/mol) | Predicted Product Ratio (cis:trans) | Predicted Diastereomeric Excess (d.e.) |

| TS leading to cis | 0.00 | 90:10 | 80% |

| TS leading to trans | 1.35 |

According to these hypothetical results, the transition state leading to the cis product is 1.35 kcal/mol lower in energy than the transition state leading to the trans product. Based on the Curtin-Hammett principle, this difference in activation energies would kinetically favor the formation of the cis isomer, leading to a predicted diastereomeric excess of 80%. Such computational predictions are invaluable for guiding the development of stereoselective synthetic methods. nih.govmdpi.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available high-resolution 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR spectra for 3-Ethoxycyclobutan-1-amine hydrochloride could be located. This data is essential for the complete structural elucidation and confirmation of the compound.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including high-resolution mass spectrometry for exact mass determination and fragmentation patterns for structural confirmation, are not available in the public domain for this compound.

Chromatographic Purity and Separation Techniques

Specific chromatographic methods for the analysis of this compound, including techniques for assessing purity and separating its potential stereoisomers, are not described in the scientific literature. While general methods for the separation of chiral amines exist, their direct applicability and the resulting data for this specific compound have not been documented.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound, allowing for the separation, identification, and quantification of the main component and any process-related impurities or degradation products. Since the target molecule lacks a strong chromophore, derivatization or the use of specific detectors is often necessary for sensitive detection.

A typical reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound would be developed and validated according to international guidelines (e.g., ICH). As primary amines can exhibit poor peak shape on standard silica-based columns, end-capped columns or the use of mobile phase additives are common strategies to obtain sharp, symmetrical peaks.

Methodology:

A plausible HPLC method would involve pre-column derivatization to enhance detectability. Reagents such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the primary amine to yield a highly fluorescent derivative, or a derivative with strong UV absorbance, significantly improving the sensitivity of the analysis.

The chromatographic separation would likely be performed on a C18 column, which is a versatile stationary phase suitable for a wide range of organic molecules. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good resolution and within a reasonable timeframe.

Illustrative HPLC Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (after derivatization) |

| Injection Volume | 10 µL |

The validation of such a method would include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure the method is suitable for its intended purpose.

Chiral HPLC for Enantiomeric Excess Determination

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. As these enantiomers can have different pharmacological activities, it is crucial to control the enantiomeric purity. Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for the separation of a broad range of chiral compounds, including amines.

Methodology:

For the determination of the enantiomeric excess of this compound, a normal-phase chiral HPLC method is often preferred. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of a basic modifier, like diethylamine, is often necessary to improve the peak shape and resolution of basic analytes like amines.

Illustrative Chiral HPLC Parameters:

| Parameter | Condition |

| Column (CSP) | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, this method can provide unambiguous information about its molecular structure, conformation, and the packing of molecules in the crystal lattice.

Methodology:

The first step is to grow a single crystal of this compound, which can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The chosen crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected by a detector.

The analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem and refining the structural model.

Information Obtained from X-ray Crystallography:

| Structural Information | Description |

| Molecular Connectivity | Confirms the chemical structure of the compound. |

| Bond Lengths and Angles | Provides precise measurements of the distances between atoms and the angles between bonds. |

| Conformation | Determines the spatial arrangement of the atoms, including the puckering of the cyclobutane (B1203170) ring and the orientation of the ethoxy and amine substituents. |

| Stereochemistry | Unambiguously determines the absolute configuration of a chiral center if a suitable reference is present. |

| Intermolecular Interactions | Reveals how the molecules are packed in the crystal, including hydrogen bonding interactions between the ammonium (B1175870) group and the chloride ion, as well as other non-covalent interactions. |

While a specific crystal structure for this compound is not publicly available as of the latest literature search, the data obtained from such an analysis would be crucial for understanding its solid-state properties and for computational modeling studies.

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized cyclobutanes, including 3-Ethoxycyclobutan-1-amine hydrochloride, is an area of active research. nih.govresearchgate.net Traditional methods often require harsh conditions or multi-step procedures. acs.org Future efforts are anticipated to focus on the development of more sustainable and efficient synthetic strategies.

Key areas of development include:

Catalytic [2+2] Cycloadditions: Advances in photochemistry and catalysis are enabling more efficient and selective [2+2] cycloaddition reactions. thieme-connect.comucd.iealmacgroup.com The use of visible-light photocatalysts, for instance, offers a greener alternative to high-energy UV radiation. thieme-connect.comucd.iealmacgroup.com Developing catalytic systems that can directly facilitate the cycloaddition of appropriate precursors to form the 3-ethoxycyclobutanamine core in a single, atom-economical step is a significant goal.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Research into late-stage C-H functionalization of simpler cyclobutane (B1203170) precursors could provide a more direct and efficient pathway to this compound and its analogs.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. thieme-connect.comucd.iealmacgroup.comresearchgate.net The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and cost-effective production.

| Synthetic Strategy | Potential Advantages |

| Catalytic [2+2] Cycloadditions | High atom economy, potential for enantioselectivity, milder reaction conditions. |

| C-H Functionalization | Reduced number of synthetic steps, increased efficiency. |

| Flow Chemistry | Enhanced safety, scalability, and consistency of product quality. thieme-connect.comucd.iealmacgroup.comresearchgate.net |

Exploration of Unprecedented Chemical Transformations

The strained nature of the cyclobutane ring imparts unique reactivity to molecules containing this scaffold. pharmaguideline.com Future research is expected to uncover novel chemical transformations of this compound, expanding its utility as a synthetic intermediate.

Potential areas of exploration include:

Ring-Opening Reactions: The inherent ring strain of the cyclobutane can be harnessed to drive ring-opening reactions, providing access to a variety of linear and functionalized acyclic structures that would be difficult to synthesize via other means. acs.org

Ring-Expansion Reactions: Under specific conditions, the four-membered ring can be expanded to form five- or six-membered rings, offering a pathway to diverse carbocyclic and heterocyclic scaffolds.

Functional Group Interconversions: The interplay between the amine and ethoxy functionalities on the cyclobutane ring could lead to unique intramolecular reactions and rearrangements, providing access to novel molecular architectures.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing integration of robotics and artificial intelligence in chemical synthesis is revolutionizing the discovery and optimization of new molecules. europa.eusciencedaily.com this compound, as a versatile building block, is well-suited for incorporation into these modern platforms.

Future directions in this area include:

Automated Synthesis: Developing standardized protocols for the reactions of this compound will enable its use in automated synthesis platforms. europa.eusciencedaily.com This will allow for the rapid generation of libraries of diverse compounds for screening in drug discovery and materials science.

High-Throughput Experimentation: High-throughput screening techniques can be employed to rapidly evaluate the reactivity of this compound with a wide range of reaction partners and under various conditions, accelerating the discovery of new chemical transformations.

Synergistic Approaches with Advanced Computational Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.govacs.org A synergistic approach combining computational design with experimental validation will be crucial for unlocking the full potential of this compound.

Key aspects of this synergistic approach include:

Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to predict the feasibility of new reactions and to elucidate the mechanisms of observed transformations. researchgate.netacs.org This understanding can guide the design of more efficient and selective synthetic routes.

Conformational Analysis: The three-dimensional shape of molecules is critical to their biological activity and material properties. Computational studies can provide detailed insights into the conformational preferences of this compound and its derivatives, aiding in the design of molecules with specific properties. nih.govacs.org

Fragment-Based Drug Design: As a "3D fragment," the ethoxycyclobutanamine scaffold can be computationally docked into the binding sites of biological targets to design novel drug candidates. arxiv.org AI and machine learning algorithms can be trained to predict the biological activity of virtual compounds incorporating this scaffold. acs.org

| Computational Tool | Application in Research |

| Density Functional Theory (DFT) | Prediction of reaction pathways and elucidation of reaction mechanisms. researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Analysis of conformational preferences and molecular flexibility. nih.govacs.org |

| AI and Machine Learning | Prediction of biological activity and optimization of molecular properties. arxiv.orgacs.org |

Potential for Material Science Applications (general, non-specific)

The rigid and defined three-dimensional structure of the cyclobutane ring makes it an attractive component for the design of new materials. lifechemicals.com While specific applications for this compound in materials science have yet to be extensively explored, its unique combination of a strained ring, a flexible ether linkage, and a reactive amine group suggests potential in several areas.

Future research could investigate the incorporation of this molecule into:

Polymers: The amine functionality could be used to incorporate the cyclobutane unit into polymer backbones or as a pendant group, potentially influencing the thermal and mechanical properties of the resulting material. The strained ring could also be a site for controlled polymer degradation or modification.

Functional Materials: The ability of the amine group to be further functionalized opens up possibilities for creating materials with specific optical, electronic, or recognition properties.

Q & A

Q. What are the common synthetic routes for 3-Ethoxycyclobutan-1-amine hydrochloride, and how are intermediates characterized?

The synthesis typically involves cyclobutane ring formation, amine functionalization, and salt formation. For example, similar compounds like 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride are synthesized via imine formation (Step 1: ketone + amine → imine) followed by sodium borohydride reduction (Step 2: imine → amine) and HCl salt precipitation (Step 3) . Characterization of intermediates is achieved using NMR (¹H/¹³C), FTIR (to confirm amine and ether groups), and mass spectrometry. Purity is assessed via HPLC with UV detection (e.g., Kromasil C18 columns, 207 nm wavelength) .

Q. How is the purity of this compound validated in academic research?

Purity validation employs reversed-phase HPLC with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Calibration curves (linear range: 1–10 µg/mL, r² ≥ 0.999) and recovery studies (average recovery: 99.7–100.1%, RSD <1.5%) ensure accuracy . Impurity profiling may use LC-MS to detect byproducts from incomplete reduction or salt formation.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability of this compound?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance imine formation .

- Catalyst screening : Titanium tetrachloride or acetic acid may accelerate cyclization .

- Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability (e.g., 85% yield in 3-Cyclopropylpropan-1-amine synthesis) .

- DoE (Design of Experiments) : Evaluate temperature (20–60°C), stoichiometry (amine:ketone ratio), and reaction time to identify optimal parameters.

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HPLC) for this compound?

Discrepancies arise from residual solvents, enantiomeric impurities, or salt hydration. Mitigation strategies:

- NMR deuterated solvent blanks to exclude solvent peaks.

- Chiral HPLC (e.g., Chiralpak AD-H column) to detect enantiomers not resolved in standard HPLC .

- Karl Fischer titration to quantify water content affecting salt stoichiometry .

- Cross-validation with X-ray crystallography for absolute configuration confirmation.

Q. How does the ethoxy group influence the compound’s binding affinity in enzyme inhibition studies?

The ethoxy group enhances rigidity of the cyclobutane ring, improving target binding via hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and MD simulations reveal that the ethoxy moiety stabilizes ligand-receptor complexes by reducing conformational flexibility. Comparative studies with non-ethoxy analogs (e.g., 3-Fluorocyclobutyl derivatives) show 2–3x higher IC₅₀ values, confirming its role in specificity .

Mechanistic and Application-Focused Questions

Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?

- Primary neuronal cultures : Assess neurotransmitter uptake inhibition (e.g., serotonin/dopamine transporters) via radiolabeled ligand displacement assays .

- GPCR binding assays : Screen for affinity at adrenergic or serotonergic receptors using competitive binding with ³H-labeled antagonists.

- CYP450 metabolism studies : Liver microsomes identify metabolic stability and potential drug-drug interactions .

Q. How can researchers address stability challenges during long-term storage?

- Storage conditions : -20°C in airtight, moisture-resistant containers under nitrogen to prevent hydrolysis of the ethoxy group .

- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 6 months) monitor purity via HPLC. Degradation products (e.g., cyclobutanol derivatives) are characterized by LC-MS .

Data Analysis and Contradiction Management

Q. How are conflicting bioactivity results rationalized across different assay platforms?

Example: Discrepancies in IC₅₀ values between fluorescence polarization (FP) and surface plasmon resonance (SPR) may arise from assay sensitivity or ligand immobilization artifacts. Normalize data using a reference standard (e.g., EDC-coupled nanobodies) and validate via orthogonal methods like ITC (isothermal titration calorimetry) .

Q. What statistical methods are recommended for dose-response studies involving this compound?

- Non-linear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves.

- ANOVA with Tukey’s post-hoc test for multi-group comparisons.

- Bootstrap resampling to estimate confidence intervals for EC₅₀/IC₅₀ values in small datasets .

Safety and Toxicity Considerations

Q. What protocols ensure safe handling of this compound in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.